Sulcotrione

Description

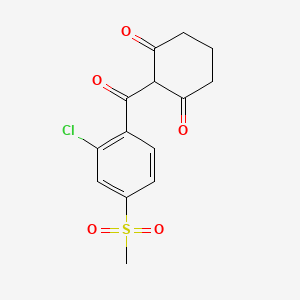

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBTIFWAXVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058230 | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99105-77-8, 114680-61-4 | |

| Record name | Sulcotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular Dynamics and Physiological Impact of Sulcotrione: A Technical Deep Dive

Executive Summary

Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione) represents a pivotal advancement in the

This guide moves beyond basic product sheets to explore the molecular kinetics of HPPD inhibition, the cascading physiological failure known as "bleaching," and the metabolic selectivity that renders Zea mays (maize) tolerant. It provides actionable, self-validating protocols for quantifying these effects in a research setting.

Molecular Mechanism of Action[1][2]

The Target: HPPD Inhibition

The primary target of sulcotrione is the enzyme HPPD (EC 1.13.11.27) .[1] This non-heme, iron-dependent dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).

The Binding Event: Sulcotrione mimics the substrate (HPPA). Its efficacy relies on the 1,3-cyclohexanedione moiety. In aqueous solution, this moiety exists in equilibrium between keto and enol tautomers.

-

Chelation: The enol form coordinates a bidentate ligand complex with the catalytic Fe

ion located in the active site of HPPD. -

Stereochemical Blockade: This chelation sterically hinders the binding of the natural substrate (HPPA) and prevents the activation of molecular oxygen required for the aromatic ring rearrangement.

-

Kinetic Profile: Sulcotrione acts as a slow-binding, competitive inhibitor . The inhibition is reversible, but the off-rate (

) is sufficiently slow to cause sustained metabolic disruption.

The Physiological Cascade: The "Bleaching" Effect

The lethality of sulcotrione is not due to the accumulation of tyrosine (which causes tyrosinemia in mammals) but rather the depletion of Plastoquinone (PQ) .

-

The Critical Link: HGA is the essential precursor for the prenylquinones, specifically Plastoquinone-9.

-

Indirect PDS Inhibition: Plastoquinone is an obligate cofactor for Phytoene Desaturase (PDS) . PDS converts colorless phytoene into colored carotenoids (lycopene,

-carotene). -

Photo-oxidation: Without PDS activity, carotenoids are not synthesized. Carotenoids are required to quench triplet chlorophyll and singlet oxygen (

). Without this protection, high-energy light generates reactive oxygen species (ROS) that destroy chlorophyll and lipid membranes, resulting in the characteristic white "bleaching" phenotype.[2]

Pathway Visualization

The following diagram illustrates the downstream consequences of HPPD inhibition.

Figure 1: The cascading effect of HPPD inhibition. Note that Sulcotrione does not directly inhibit PDS, but starves it of its essential cofactor, Plastoquinone.

Selectivity and Metabolism[5]

The utility of sulcotrione lies in its selectivity for maize (Zea mays). This is not due to target site insensitivity but rather differential metabolism .

The P450 Detoxification Route

Maize possesses specific Cytochrome P450 monooxygenases (specifically the CYP81A subfamily) that rapidly metabolize sulcotrione before it can lethally saturate HPPD active sites.

Metabolic Steps:

-

Hydroxylation: P450s catalyze the hydroxylation of the cyclohexanedione ring.

-

Ring Scission: The ring is cleaved to form 2-chloro-4-methanesulfonylbenzoic acid (CMBA) .

-

Glycosylation: CMBA is often conjugated with glucose to form non-toxic glycosides stored in the vacuole.

Comparison of Half-Lives (

Experimental Protocols

To validate the mechanism of action in a research setting, two complementary assays are recommended: an in vitro enzymatic assay and an in vivo pigment quantification.

Protocol A: Spectrophotometric HPPD Inhibition Assay

This assay quantifies the formation of HGA. Since HGA oxidizes rapidly, this protocol uses a coupled reaction or direct measurement of enol-borate complexes to track activity.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM sodium ascorbate (to prevent HGA oxidation).

-

Enzyme: Recombinant Arabidopsis or Zea mays HPPD (purified).

-

Substrate: 4-Hydroxyphenylpyruvate (HPPA), 200

M stock. -

Inhibitor: Sulcotrione (dissolved in acetone/water, serial dilutions 0.01 - 10

M).

Workflow:

-

Equilibration: Mix Enzyme + Buffer + Sulcotrione. Incubate at 25°C for 15 mins to allow inhibitor binding.

-

Initiation: Add HPPA substrate to start the reaction.

-

Reaction: Incubate for 15–30 minutes.

-

Termination: Add 20% (w/v) Trichloroacetic acid (TCA) to stop the reaction.

-

Derivatization (Optional but recommended): React supernatant with 2,4-dinitrophenylhydrazine if measuring keto-acid depletion, or use HPLC for direct HGA detection.

-

Calculation: Plot % Activity vs. Log[Sulcotrione] to determine

.

Protocol B: HPLC Quantification of Carotenoid Depletion

This protocol confirms the physiological impact (bleaching) by profiling the pigment signature.

Sample Prep:

-

Treat plant tissue (leaf discs) with Sulcotrione (1–500 g/ha equivalent) for 7 days.

-

Extraction: Grind 100 mg fresh tissue in liquid nitrogen. Extract with 1 mL Acetone:Methanol (80:20).

-

Clarification: Centrifuge at 10,000 x g for 5 mins; filter supernatant (0.2

m PTFE).

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 250 mm.

-

Mobile Phase: Acetonitrile:Methanol:Ethyl Acetate (60:20:20).

-

Detection: Diode Array Detector (DAD).

-

450 nm: Total Carotenoids (

-carotene, xanthophylls). -

285 nm: Phytoene (The diagnostic marker).

-

Interpretation: A successful HPPD inhibition will show a decrease in peaks at 450 nm (Carotenoids) and a massive appearance/increase of the peak at 285 nm (Phytoene).

Assay Workflow Visualization

Figure 2: Step-by-step workflow for the in vitro HPPD inhibition assay.

Resistance and Future Outlook

While sulcotrione remains effective, resistance is an emerging concern. Mechanisms include:

-

Target Site Mutation: Amino acid substitutions in the HPPD gene (e.g., Gly336) that reduce inhibitor binding affinity without compromising enzymatic function.

-

Metabolic Resistance: Enhanced expression of P450s in weed populations, mimicking the tolerance mechanism of maize.

Strategic Implication: Drug development is now shifting toward "in vivo" screening to capture bio-activation and metabolic stability early, rather than relying solely on isolated enzyme assays.

References

-

MedChemExpress. (2024). Sulcotrione: Chemical Structure and HPPD Inhibition Kinetics.[3] Retrieved from

-

National Institutes of Health (NIH). (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize.[4] PubMed Central. Retrieved from

-

University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Sulcotrione. Retrieved from

-

Santa Cruz Biotechnology. (2024). HPPD Inhibitors: Mode of Action and Structural Diversity. Retrieved from

-

ResearchGate. (2025). Novel bacterial bioassay for high-throughput screening of HPPD inhibitors. Retrieved from

Sources

- 1. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

Sulcotrione's Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxyphenylpyruvate dioxygenase (HPPD) represents a critical enzymatic hub in the tyrosine catabolism pathway, making it a highly validated target for both herbicidal and therapeutic applications. This technical guide provides a comprehensive examination of the inhibition of HPPD by sulcotrione, a prominent member of the β-triketone class of herbicides. We will dissect the fundamental biology of HPPD, elucidate the precise molecular mechanism of sulcotrione's competitive inhibition, and detail the downstream physiological consequences in both plant and mammalian systems. Furthermore, this guide furnishes field-proven, step-by-step experimental protocols for the kinetic and high-throughput analysis of HPPD inhibition, equipping researchers with the practical knowledge to investigate this pivotal enzyme-inhibitor interaction.

The Central Role of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that is fundamentally conserved across virtually all aerobic life forms.[1] Its primary function is to catalyze the complex conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[1][2][3] This reaction, the second step in the catabolism of the amino acid tyrosine, is unique in that it involves decarboxylation, aromatic oxygenation, and substituent migration within a single catalytic cycle.[1][3]

The significance of the HPPD-catalyzed reaction varies by organism:

-

In Plants: The product, HGA, is an indispensable precursor for the biosynthesis of essential molecules, including plastoquinone and tocopherols (Vitamin E).[1][4] Plastoquinone is a critical component of the photosynthetic electron transport chain, while tocopherols are potent antioxidants that protect the photosynthetic apparatus from oxidative damage.[5] Consequently, inhibition of HPPD in plants leads to a catastrophic failure of photosynthesis and rapid death.[6][7]

-

In Mammals: HPPD is highly expressed in the liver and kidneys, where it plays a key role in the degradation pathway of tyrosine.[3][8] Genetic deficiencies in this pathway can lead to severe metabolic disorders, such as tyrosinemia.[1] Paradoxically, potent HPPD inhibitors have been repurposed as therapeutic agents to treat certain forms of these disorders by intentionally modulating the pathway.[1]

Sulcotrione: A β-Triketone Herbicide

Sulcotrione is a synthetic herbicide belonging to the β-triketone chemical class.[9][10] It is widely used for the selective, post-emergence control of broadleaf weeds and grasses in crops like maize.[9][11] Its efficacy stems directly from its potent and specific inhibition of the HPPD enzyme.[5][10]

The Molecular Mechanism of Inhibition

To understand inhibition, one must first understand the enzyme's normal catalytic process. The subsequent inhibitory action of sulcotrione can then be seen as a molecular sabotage of this elegant biological machinery.

The HPPD Catalytic Cycle

The catalytic core of HPPD features a crucial Fe(II) ion coordinated by a 2-His-1-carboxylate facial triad motif.[3] The natural substrate, HPPA, binds within this active site in its keto tautomeric form.[12] The binding of molecular oxygen initiates the intricate chemical transformation that yields HGA.

Sulcotrione's Competitive Interruption

Sulcotrione functions as a time-independent, reversible competitive inhibitor of HPPD.[4][10] This classification is key to understanding its action:

-

Competitive: Sulcotrione's β-triketone structure mimics the natural substrate, HPPA, allowing it to bind to the same active site on the enzyme.

-

Reversible: The binding is non-covalent, and the inhibitor can dissociate from the enzyme.

By occupying the active site, sulcotrione physically blocks the entry of the natural substrate, HPPA, bringing the catalytic cycle to a halt. This prevents the production of HGA. Kinetic analysis confirms this mechanism, showing that in the presence of sulcotrione, the apparent Michaelis constant (Kₘ) for HPPA increases, while the maximum reaction velocity (Vₘₐₓ) remains unchanged.[10]

Downstream Physiological Consequences

The blockage of HGA production triggers a cascade of effects:

-

In Plants: The lack of HGA starves the plant of plastoquinone and tocopherols.[4] This directly inhibits photosynthesis and removes the protective mechanisms that shield chlorophyll from photo-oxidation.[5][13] The visible result is a characteristic bleaching of young tissues, followed by widespread necrosis and death.[6]

-

In Mammals: HPPD inhibition causes the upstream accumulation of HPPA and, consequently, tyrosine, leading to a state of hypertyrosinemia.[6][14] While this is the therapeutic goal in treating certain genetic diseases, in acute poisoning cases, it has been associated with symptoms such as vomiting.[15]

Experimental Protocols for Analyzing HPPD Inhibition

A robust and reproducible experimental design is paramount for studying enzyme inhibitors. The following protocols provide a validated framework for assessing the interaction between sulcotrione and HPPD.

Protocol 1: Spectrophotometric HPPD Enzyme Activity Assay

This protocol measures HPPD activity by monitoring the consumption of its co-substrate, molecular oxygen, using a Clark-type oxygen electrode.

Causality: The choice of monitoring oxygen consumption provides a direct, real-time measurement of the enzyme's catalytic turnover. The inclusion of ascorbate is critical; it maintains the active site iron in its reduced Fe(II) state, which is essential for catalytic activity.

Methodology:

-

Enzyme Preparation: Utilize purified recombinant HPPD (e.g., from Arabidopsis thaliana expressed in E. coli) diluted to a working concentration (e.g., 5-10 µg/mL) in assay buffer.

-

Buffer and Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.

-

Cofactor Stock: 100 mM sodium ascorbate.

-

Iron Stock: 10 mM (NH₄)₂Fe(SO₄)₂·6H₂O.

-

Substrate Stock (HPPA): 50 mM HPPA in assay buffer.

-

Inhibitor Stock (Sulcotrione): 10 mM sulcotrione in a suitable solvent (e.g., DMSO), followed by serial dilutions.

-

-

Assay Procedure:

-

Calibrate the oxygen electrode at 25°C in a sealed, stirred reaction vessel containing 2 mL of air-saturated assay buffer.

-

Add sodium ascorbate to a final concentration of 2 mM and (NH₄)₂Fe(SO₄)₂ to a final concentration of 100 µM.

-

For inhibition studies: Add the desired concentration of sulcotrione (or solvent control) and incubate for 2 minutes.

-

Add the HPPD enzyme and allow the baseline oxygen level to stabilize.

-

Initiate the reaction by adding HPPA to a final concentration of 250 µM.

-

Record the rate of oxygen consumption for 3-5 minutes. The rate should be linear.

-

-

Data Analysis: Calculate the specific activity as nmol O₂ consumed per minute per mg of enzyme. For inhibition studies, express activity as a percentage of the solvent control.

Protocol 2: Determination of Inhibition Kinetics (IC₅₀ and Kᵢ)

This protocol expands on the activity assay to determine the potency and mechanism of the inhibitor.

Causality: By systematically varying both substrate and inhibitor concentrations, we can generate a dataset that fits kinetic models. A Lineweaver-Burk plot is a classic tool for visualizing the type of inhibition; for competitive inhibition, the lines will intersect on the y-axis, indicating Vₘₐₓ is unaffected.

Methodology:

-

IC₅₀ Determination:

-

Perform the HPPD activity assay (Protocol 4.1) with a fixed, non-saturating concentration of HPPA (e.g., equal to its Kₘ value).

-

Run parallel reactions with a range of sulcotrione concentrations (e.g., from 1 nM to 100 µM).

-

Plot the percentage of inhibition versus the log of the sulcotrione concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

-

Kᵢ Determination (Competitive Inhibition):

-

Set up a matrix of reactions. Vary the HPPA concentration (e.g., 5-10 concentrations spanning from 0.2x to 5x Kₘ).

-

For each HPPA concentration, measure the reaction rate at several fixed concentrations of sulcotrione (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).

-

Plot the data as a double reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[HPPA]).

-

Analyze the resulting family of lines to determine the apparent Kₘ at each inhibitor concentration.

-

The Kᵢ can be calculated from the equation: Kₘ(app) = Kₘ(1 + [I]/Kᵢ).

-

Data Presentation: Kinetic Parameters

Summarizing kinetic data in a clear, tabular format is essential for comparison and reporting.

| Parameter | Description | Typical Value for Sulcotrione |

| HPPA Kₘ | Michaelis constant for the substrate, HPPA. | ~10-50 µM |

| IC₅₀ | Concentration of sulcotrione causing 50% inhibition at a fixed substrate concentration. | ~10-100 nM |

| Kᵢ | Inhibition constant; a measure of the inhibitor's binding affinity. | ~5-50 nM |

| Inhibition Type | The kinetic mechanism of inhibition. | Competitive |

Note: Exact values can vary depending on the specific HPPD enzyme source (plant, mammalian, etc.) and assay conditions.

Conclusion and Future Directions

The inhibition of 4-hydroxyphenylpyruvate dioxygenase by sulcotrione is a well-characterized example of competitive enzyme inhibition that has been successfully exploited for agricultural weed control. The mechanism relies on the structural mimicry between the β-triketone inhibitor and the natural substrate, leading to a blockade of the tyrosine catabolic pathway. In plants, this results in a lethal disruption of photosynthesis. The experimental protocols detailed herein provide a robust framework for quantifying this interaction and for screening novel inhibitory compounds.

The deep understanding of the HPPD active site, gained through structural biology and kinetic studies, continues to fuel the rational design of next-generation inhibitors.[12][16] Future research will likely focus on developing inhibitors with enhanced selectivity for weed versus crop HPPD, or designing novel therapeutics with finely-tuned pharmacokinetic properties for treating human metabolic diseases.[17]

References

-

Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128. [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

-

Kim, J., Lee, H., & Lee, D. (2003). Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. Photosynthetica, 41(4), 549-554. [Link]

-

Li, S., et al. (2023). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. Plant Physiology, 145(3), 1245-1254. [Link]

-

Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Science, 70(5), 509-520. [Link]

-

Rocaboy-Faquet, E., et al. (2014). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Journal of Agricultural and Food Chemistry, 62(28), 6679-6685. [Link]

-

Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. U.S. Environmental Protection Agency. [Link]

-

Duke, S. O. (2012). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Pest Management Science, 68(4), 516-527. [Link]

-

Yang, C., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 67(4), 1029-1037. [Link]

-

Manetti, F. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations. Journal of Medicinal Chemistry, 65(1), 104-135. [Link]

-

Zhang, Y., et al. (2021). Increasing studies have made major breakthroughs in HPPD design through the use of computational chemistry. ResearchGate. [Link]

-

Santos, A. D., et al. (2020). A Nanobiosensor Based on 4-Hydroxyphenylpyruvate Dioxygenase Enzyme for Mesotrione Detection. ACS Applied Nano Materials, 3(10), 10148-10157. [Link]

-

Thiour-Mauprivez, C., et al. (2021). Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. Frontiers in Environmental Science, 8, 608885. [Link]

-

Wang, X., et al. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183296. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD. Molecules, 29(11), 2469. [Link]

-

Li, Y., et al. (2007). The tyrosine degradation gene hppD is transcriptionally activated by HpdA and repressed by HpdR in Streptomyces coelicolor, while hpdA is negatively autoregulated and repressed by HpdR. Molecular Microbiology, 65(4), 1064-1077. [Link]

-

Wang, C., et al. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry, 72(9), 4253-4264. [Link]

-

Le-Guennec, S., et al. (2013). Tyrosine-derived 4-hydroxyphenylpyruvate reacts with ketone test fields of 3 commercially available urine dipsticks. Veterinary Clinical Pathology, 42(3), 315-321. [Link]

-

UniProt. (n.d.). hppD - 4-hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

-

Lheureux, F., et al. (2005). Triketone toxicity: A report on two cases of sulcotrione poisoning. Clinical Toxicology, 43(5), 409-412. [Link]

-

Zhang, Z., et al. (2023). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. International Journal of Molecular Sciences, 24(7), 6296. [Link]

-

Hryhoriuk, I., et al. (2021). Mechanism of 4-HPPD inhibitors action and possible ways of tyrosinemia development. Ukrainian Black Sea Region Agrarian Science, 25(3), 32-41. [Link]

-

Taylor, A. M., et al. (2012). Phenylalanine/tyrosine metabolic pathway. ResearchGate. [Link]

-

Schneider, R., et al. (2023). The catabolism of tyrosine in mammals. ResearchGate. [Link]

Sources

- 1. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tyrosine-derived 4-hydroxyphenylpyruvate reacts with ketone test fields of 3 commercially available urine dipsticks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Sulcotrione: A Technical Guide for Scientific Professionals

An In-depth Examination of the Molecular Characteristics, Analytical Methodologies, and Biochemical Interactions of a Triketone Herbicide

Introduction

Sulcotrione, a member of the triketone class of herbicides, is a selective agent primarily utilized for the control of broadleaf and grass weeds in corn and sugarcane cultivation.[1] Its efficacy stems from a specific mode of action that disrupts a critical biochemical pathway in susceptible plants. This technical guide provides a comprehensive overview of the fundamental molecular properties of Sulcotrione, its mechanism of action, established analytical protocols for its quantification, and a summary of its environmental and toxicological profile, designed for researchers, scientists, and professionals in drug development and environmental science.

Core Molecular Profile

Sulcotrione is chemically identified as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[2] Its fundamental properties are summarized in the table below, providing a cornerstone for its scientific understanding and application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃ClO₅S | [2][3][4][5][6] |

| Molecular Weight | 328.77 g/mol | [2][3][5][7][8] |

| CAS Number | 99105-77-8 | [2][3][4][5][9] |

| IUPAC Name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | [8] |

| Synonyms | SC-0051, Mikado, Chlormesulone | [1][4] |

| Appearance | White to off-white solid | [6][7] |

| Melting Point | 139 °C | [6][9] |

| Water Solubility | 165 mg/L (at 20°C, pH 7) | [7][10] |

Mechanism of Action: Inhibition of HPPD

The herbicidal activity of Sulcotrione is attributed to its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][7] HPPD is a key enzyme in the catabolic pathway of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate.[11] In plants, homogentisate is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).[11]

Sulcotrione acts as a competitive inhibitor of HPPD.[7] By blocking this enzyme, it disrupts the synthesis of plastoquinone, a vital component of the photosynthetic electron transport chain.[6] The depletion of plastoquinone indirectly leads to the inhibition of carotenoid biosynthesis, as phytoene desaturase, a key enzyme in the carotenoid pathway, requires plastoquinone as a cofactor. The lack of carotenoids, which serve to protect chlorophyll from photo-oxidative damage, results in the characteristic bleaching symptoms observed in susceptible plants, ultimately leading to their death.[6][12]

The following diagram illustrates the inhibitory effect of Sulcotrione on the tyrosine catabolism and subsequent biosynthetic pathways in plants.

Caption: Mechanism of action of Sulcotrione via inhibition of the HPPD enzyme.

Analytical Methodologies: Quantification of Sulcotrione

The accurate quantification of Sulcotrione in various matrices, including environmental samples and formulated products, is crucial for regulatory compliance and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this analysis.[1] A detailed protocol for the determination of Sulcotrione is outlined below.

Experimental Protocol: HPLC Analysis of Sulcotrione

Objective: To quantify the concentration of Sulcotrione in a given sample.

Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Sulcotrione analytical standard (≥98% purity)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1 M Sodium dihydrogen phosphate

-

Triethylamine

-

Sample containing Sulcotrione

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the Sulcotrione analytical standard.

-

Dissolve the standard in methanol in a 100 mL volumetric flask and dilute to the mark to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions of varying concentrations by serial dilution of the stock solution with the mobile phase.

-

-

Sample Preparation:

-

For soil samples: Extract a known weight of the soil sample with methanol. The mixture should be sonicated and then centrifuged. The supernatant is collected and filtered through a 0.45 µm syringe filter.[1]

-

For liquid formulations: Dilute a known volume or weight of the sample with the mobile phase to an expected concentration within the calibration range.[3]

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and 0.1 M sodium dihydrogen phosphate buffer containing triethylamine (e.g., 40:60 v/v).[1] The exact ratio may require optimization.

-

Flow Rate: 0.8 mL/min.[1]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection Wavelength: 254 nm.[1]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of Sulcotrione in the sample by comparing its peak area to the calibration curve.

-

The following diagram illustrates the general workflow for the HPLC analysis of Sulcotrione.

Caption: General workflow for the quantitative analysis of Sulcotrione using HPLC.

Synthesis Overview

The commercial synthesis of Sulcotrione involves a multi-step chemical process. A general outline of a synthetic route involves the reaction of 2-chloro-4-(methylsulfonyl)benzoyl chloride with cyclohexane-1,3-dione in the presence of a base. The starting material, 2-chloro-4-(methylsulfonyl)benzoic acid, can be prepared from 2-chloro-4-(methylthio)benzoic acid through an oxidation reaction.

Environmental Fate and Toxicology

Environmental Fate:

Sulcotrione exhibits moderate persistence in the soil, with its degradation being influenced by factors such as soil type and pH.[13] It is degraded in soil into persistent metabolites.[13] Due to its water solubility, there is a potential for Sulcotrione to leach into groundwater and contaminate surface water through runoff.[1]

Toxicology:

Sulcotrione generally exhibits low acute toxicity to mammals.[7] However, animal studies have indicated that it can inhibit HPPD in mammals, leading to hypertyrosinemia (an excess of tyrosine in the blood).[14] In some animal models, this has been associated with corneal opacities.[14] Cases of human poisoning through intentional ingestion have been reported, with symptoms including vomiting and, in one instance, demonstrated hypertyrosinemia, though without the ocular disorders seen in animal studies.[14]

Conclusion

Sulcotrione is a well-characterized triketone herbicide with a specific and potent mechanism of action. Its molecular formula of C₁₄H₁₃ClO₅S and molecular weight of 328.77 g/mol are fundamental to its chemical identity. The inhibition of the HPPD enzyme provides a clear biochemical basis for its herbicidal activity. The availability of robust analytical methods, such as HPLC, allows for its accurate quantification in various matrices. A thorough understanding of its environmental fate and toxicological profile is essential for its safe and effective use in agricultural applications. This guide serves as a foundational resource for scientific professionals engaged in research and development involving Sulcotrione.

References

-

University of Hertfordshire. Sulcotrione (Ref: SC 0051) - AERU. [Link]

-

CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

ResearchGate. (PDF) Herbicide Sulcotrione. [Link]

-

National Center for Biotechnology Information. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. [Link]

-

The Good Scents Company. sulcotrione 1,3-cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl). [Link]

-

Wikipedia. 4-Hydroxyphenylpyruvate dioxygenase inhibitor. [Link]

-

PubMed. Triketone toxicity: a report on two cases of sulcotrione poisoning. [Link]

-

Photosynthetica. Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. [Link]

-

ResearchGate. Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops | Request PDF. [Link]

-

National Center for Biotechnology Information. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cipac.org [cipac.org]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 7. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sulcotrione, 99105-77-8 [thegoodscentscompany.com]

- 11. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Triketone toxicity: a report on two cases of sulcotrione poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Process Chemistry and Synthesis of Sulcotrione and β-Triketone Derivatives

Executive Summary

Sulcotrione (2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione) represents a pivotal scaffold in the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1] Unlike classical herbicides that target Photosystem II, sulcotrione disrupts plastoquinone biosynthesis, leading to characteristic bleaching in broadleaf weeds.[2]

From a synthetic perspective, the production of sulcotrione presents a classic chemoselectivity challenge: O-acylation vs. C-acylation . The direct Friedel-Crafts acylation of 1,3-cyclohexanedione is often low-yielding due to the deactivating nature of the oxygenated ring and the competing formation of the enol ester. This guide details the industrial standard "Rearrangement Route," utilizing cyanide catalysis to thermodynamically drive the C-acylated product.

Part 1: Retrosynthetic Analysis & Strategic Disconnects

The structural integrity of sulcotrione relies on the linkage between the lipophilic aryl moiety and the hydrophilic dione headgroup. A direct disconnection at the carbonyl-methylene bond reveals the two primary precursors.

Strategic Disconnect

The most robust pathway avoids direct C-acylation. Instead, we target the Enol Ester intermediate. This shifts the problem from a difficult intermolecular C-C bond formation to a facile intramolecular rearrangement.

-

Intermediate: Enol Ester (3-oxo-1-cyclohexenyl 2-chloro-4-mesylbenzoate)

-

Precursors: 2-Chloro-4-methylsulfonylbenzoyl chloride + 1,3-Cyclohexanedione

Figure 1: Retrosynthetic logic shifting from direct C-acylation to the O-acylation/Rearrangement strategy.

Part 2: The Core Synthesis (The "Process" Route)

This section details the synthesis of Sulcotrione, prioritizing the cyanide-catalyzed rearrangement which is the industry standard for high-yield production of 2-benzoylcyclohexane-1,3-diones.

Phase 1: Precursor Synthesis (Brief Overview)

While 1,3-cyclohexanedione is commercially available, the aryl acid chloride requires specific attention.

-

Starting Material: 2-Chloro-4-(methylsulfonyl)toluene.

-

Oxidation: Oxidation of the methyl group to the carboxylic acid (typically utilizing dilute HNO3 or catalytic Co/Mn oxidation).

-

Chlorination: Conversion to the acid chloride using Thionyl Chloride (

) or Phosgene.

Phase 2: Enol Ester Formation & Rearrangement

This is a "one-pot, two-step" telescoping sequence in many industrial protocols, but separated here for mechanistic clarity.

Step 1: O-Acylation

The acid chloride reacts with 1,3-cyclohexanedione in the presence of a mild base (Triethylamine) to form the enol ester.

-

Reagents: 1,3-Cyclohexanedione, Aryl Acid Chloride, Et3N, DCM (or Acetonitrile).

-

Observation: The reaction is exothermic; temperature control (<25°C) is critical to prevent degradation.

Step 2: Cyanide-Catalyzed Rearrangement

This is the critical step. A source of cyanide ions (

-

Catalyst: Acetone Cyanohydrin (Industrial preferred) or KCN/18-Crown-6 (Lab scale).

-

Mechanism: The cyanide attacks the ester carbonyl to form a tetrahedral intermediate, which collapses to release the enolate of the dione and an acyl cyanide. These two species, held in a tight ion pair or solvent cage, recombine at the C-2 position of the dione (C-acylation).

Figure 2: The catalytic cycle of the cyanide-mediated rearrangement.

Part 3: Experimental Protocols

Safety Warning: Cyanide sources (Acetone Cyanohydrin, KCN) are acutely toxic. All operations must be performed in a functioning fume hood with a cyanide antidote kit available. Waste must be treated with bleach (sodium hypochlorite) to quench cyanide residues.

Protocol: Synthesis of Sulcotrione via Acetone Cyanohydrin

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 1,3-Cyclohexanedione | 112.13 | 1.0 | 11.2 g | Nucleophile |

| 2-Cl-4-mesylbenzoyl chloride | 253.09 | 1.05 | 26.6 g | Electrophile |

| Triethylamine (TEA) | 101.19 | 2.5 | ~35 mL | Base/Scavenger |

| Acetone Cyanohydrin | 85.09 | 0.1 | 0.85 g | Catalyst |

| Dichloromethane (DCM) | - | Solvent | 150 mL | Solvent |

Step-by-Step Methodology

-

Enol Ester Formation:

-

Charge a 500 mL 3-neck round-bottom flask with 1,3-cyclohexanedione (11.2 g) and DCM (100 mL).

-

Add Triethylamine (35 mL) followed by cooling the mixture to 0–5°C using an ice bath.

-

Dissolve 2-chloro-4-mesylbenzoyl chloride (26.6 g) in DCM (50 mL) and add dropwise via an addition funnel over 30 minutes. Control exotherm to <10°C.

-

Stir at room temperature for 2 hours. Monitor by TLC (Formation of less polar ester spot).

-

-

Rearrangement:

-

Add Acetone Cyanohydrin (0.85 g, ~1 mL) to the reaction mixture.

-

Stir at room temperature for 4–12 hours. The mixture may darken.

-

Checkpoint: The reaction is complete when the O-acyl spot disappears and a new polar spot (Sulcotrione) appears.

-

-

Workup & Purification (Self-Validating Step):

-

Acid Extraction: The product is a vinylogous acid (pKa ~3.1). Extract the reaction mixture with 2M HCl (2 x 100 mL). The product stays in the organic layer? NO.

-

Correction: The product is acidic.[9][10][11] To purify, extract the organic reaction mixture with 2M NaOH or saturated Na2CO3 . The Sulcotrione moves to the aqueous phase as the salt; impurities remain in the DCM.

-

Separate the aqueous layer. Wash with fresh DCM (50 mL) to remove non-acidic impurities.

-

Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1–2. The Sulcotrione will precipitate as a solid.

-

Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

-

Part 4: Derivatives & Structure-Activity Relationship (SAR)

The synthesis of derivatives follows the same protocol, swapping the aryl chloride or the dione.

Key Derivatives[6]

-

Mesotrione:

-

Modification: 2-Nitro-4-methylsulfonylbenzoyl chloride.

-

Effect: The nitro group at the 2-position interacts differently with the active site iron in HPPD, often improving potency and selectivity in corn.

-

-

Tembotrione:

-

Modification: 2-Chloro-3-(2,2,2-trifluoroethoxy)-4-methylsulfonylbenzoyl chloride.

-

Effect: Introduction of the trifluoroethoxy group increases lipophilicity and metabolic stability.

-

SAR Logic for Drug Design

-

The Triketone Pharmacophore: The 2-benzoylcyclohexane-1,3-dione motif mimics the transition state of the HPPD substrate (4-hydroxyphenylpyruvate).

-

Ortho-Substitution: A substituent at the 2-position of the benzoyl ring (Cl, NO2) is sterically required to force the benzoyl ring out of plane with the dione, preventing coplanarity and favoring the conformation that binds the catalytic

. -

Acidity (pKa): The pKa (approx 3.1 for Sulcotrione) ensures the molecule is ionized at physiological pH, which is crucial for binding the metal center in the enzyme.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in solvent; Acid chloride hydrolysis. | Use anhydrous DCM; Distill acid chloride before use. |

| Incomplete Rearrangement | "Poisoned" catalyst; Insufficient base. | Add more Acetone Cyanohydrin (0.05 eq); Ensure TEA excess (HCl scavenging). |

| Product Oiling Out | Impurities in acidification step. | Acidify slowly with vigorous stirring; Seed with pure crystal if available. |

| Dark/Tar Formation | Reaction temperature too high. | Keep rearrangement <25°C; Cyanide reactions can polymerize diones if too hot. |

References

-

Process for the production of acylated 1,3-dicarbonyl compounds. (1987). US Patent 4,695,673A. Stauffer Chemical Co. Link

-

Synthesis of mesotrione. (2018). WO Patent 2018/178860. Syngenta.[6][12] Link

-

Mechanism of Action of Sulcotrione. (1994).[1] Plant Physiology, 106(4), 1429–1436. Link

-

Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. (2001). Journal of Organic Chemistry, 66, 1818-1826.[13] (Context on rearrangement mechanisms). Link

-

Survey on the Recent Advances in HPPD Inhibition. (2022). Journal of Agricultural and Food Chemistry. (SAR Analysis). Link

Sources

- 1. Sulcotrione [drugfuture.com]

- 2. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2006082051A1 - Process for the control of undesired plant growth in rice - Google Patents [patents.google.com]

- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 6. US20110143938A1 - Herbicide Composition - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]

- 9. US20160355472A1 - Process for preparing mesotrione - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. WO2018178860A1 - Synthesis of mesotrione - Google Patents [patents.google.com]

- 13. Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides [organic-chemistry.org]

Technical Guide: Sulcotrione-Mediated Induction of Tyrosinemia in Research Models

Executive Summary

Sulcotrione (ZA1296) is a triketone herbicide that functions as a potent, reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). While originally developed for agrochemical applications, it serves as a critical chemical probe in mammalian toxicology and metabolic research. By blocking the catabolism of tyrosine, sulcotrione induces a chemical phenotype mimicking Tyrosinemia Type III, which subsequently leads to hypertyrosinemia (elevated plasma tyrosine).

This guide details the mechanistic basis, experimental protocols, and species-specific considerations for using sulcotrione to induce tyrosinemia in research models. It specifically addresses the "rat effect"—the unique susceptibility of rats to corneal lesions due to tyrosine crystallization—and contrasts this with the pharmacological profile of nitisinone (NTBC).

Part 1: Molecular Mechanism of Action

HPPD Inhibition and the TAT Feedback Loop

Sulcotrione acts by competitively binding to the active site of HPPD, an iron-dependent non-heme oxygenase. In the normal catabolic pathway, HPPD converts 4-hydroxyphenylpyruvate (4-HPP) into homogentisate (HGA).[1]

The Blockade:

-

Sulcotrione chelation of the Fe(II) cofactor in HPPD prevents the oxidative decarboxylation of 4-HPP.

-

Immediate Consequence: Accumulation of 4-HPP upstream.

-

Secondary Consequence (The Tyrosine Spike): 4-HPP is in reversible equilibrium with tyrosine via Tyrosine Aminotransferase (TAT).[2] Excess 4-HPP drives the reaction backward and, critically, acts as a product inhibitor of TAT. This dual effect causes plasma tyrosine levels to surge, often exceeding 2000 nmol/mL in sensitive models.

Pathway Visualization

The following diagram illustrates the enzymatic blockade and the critical feedback loop responsible for the tyrosinemia phenotype.

Figure 1: Mechanism of HPPD inhibition by Sulcotrione.[3][4][5][6][7][8] Note the accumulation of 4-HPP, which inhibits TAT, driving massive tyrosine accumulation.[8]

Part 2: The Tyrosinemia Model (Rat vs. Mouse)

Researchers must select the appropriate species based on the desired readout. The Rat is the gold standard for toxicology (corneal lesions), while the Mouse is often resistant to the ocular phenotype despite having elevated tyrosine.

The "Rat Effect" Explained

In rats, the inhibition of HPPD leads to a massive accumulation of tyrosine (tyrosinemia).[8] Because tyrosine has low aqueous solubility, it precipitates in tissues with poor vascularization or high concentration gradients.

-

Corneal Opacity: Tyrosine crystals deposit in the corneal epithelium, causing inflammation and opacity (keratitis). This is the primary toxicological readout for sulcotrione.

-

Species Divergence: Mice and humans have higher hepatic TAT activity or different regulation mechanisms that prevent tyrosine from reaching the crystallization threshold seen in rats, even when HPPD is inhibited. Therefore, sulcotrione is less ocular-toxic to mice.

Part 3: Experimental Protocols

Formulation and Dosing

Sulcotrione is lipophilic and requires appropriate vehicles for oral gavage.

| Parameter | Specification | Notes |

| CAS Number | 99105-77-8 | Ensure >98% purity for metabolic studies. |

| Vehicle | Corn Oil or 0.5% Methylcellulose | Corn oil is preferred for consistency in absorption. |

| Route | Oral Gavage (PO) | Dietary admixture is possible (e.g., 10-100 ppm) but gavage ensures precise dosing. |

| Dose Range | 5 - 100 mg/kg/day | 5 mg/kg: Sufficient for HPPD inhibition.50-100 mg/kg: Required to induce corneal lesions (toxicity model). |

| Frequency | Daily (q.d.) | Half-life in rats is relatively short (~4-6 hours); daily dosing maintains inhibition. |

Experimental Workflow

The following workflow ensures data integrity when assessing tyrosinemia.

Figure 2: Experimental workflow for assessing Sulcotrione-induced tyrosinemia and toxicity.

Analytical Validation (Self-Validating Protocol)

To ensure the tyrosinemia is chemically induced and not an artifact:

-

Plasma Collection: Collect blood into heparinized tubes. Centrifuge immediately (4°C, 3000g, 10 min).

-

Deproteinization: Mix plasma 1:1 with 10% Trichloroacetic acid (TCA) to precipitate proteins. Tyrosine is stable in the supernatant.

-

Quantification: Use HPLC with UV detection (280 nm) or LC-MS/MS.

-

Validation Criteria: Treated rats should show plasma tyrosine > 1500 nmol/mL (approx. 20-30x baseline) within 48 hours of high-dose treatment.

-

Part 4: Comparative Pharmacology (Sulcotrione vs. NTBC)

While Sulcotrione is the research tool for toxicology, Nitisinone (NTBC) is the clinical drug. Understanding their differences is vital for translational research.

| Feature | Sulcotrione (ZA1296) | Nitisinone (NTBC) |

| Class | Triketone Herbicide | Triketone Therapeutic |

| IC50 (HPPD) | Micromolar range (~0.2 - 0.5 µM)* | Nanomolar range (~40 nM) |

| Binding Type | Reversible, competitive | Tight-binding, quasi-irreversible |

| Research Use | Modeling Tyrosinemia toxicity (corneal lesions) | Treating Tyrosinemia Type I; Modeling Type III phenotype |

| Half-Life (Rat) | Short (~4-6 hours) | Long (~54 hours) |

*Note: Potency values vary by assay conditions, but NTBC is consistently orders of magnitude more potent.

References

-

Lock, E. A., et al. (1998). "Tyrosine aminotransferase: the target for the ocular toxicity of the tyrosine degradation inhibitor sulcotrione in the rat." Toxicology and Applied Pharmacology. Link

-

Gherardi, E., et al. (1999). "Dissociation of the corneal toxicity and the metabolic effects of the herbicide sulcotrione in the rat." Toxicology. Link

-

Lock, E. A., Ranganath, L. R., & Timmis, O. (2014).[6] "The role of nitisinone in tyrosine pathway disorders." Current Rheumatology Reports. Link

-

Ellis, M. K., et al. (1995). "Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione." Toxicology and Applied Pharmacology. Link

Sources

- 1. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression Patterns and Functional Analysis of Three SmTAT Genes Encoding Tyrosine Aminotransferases in Salvia miltiorrhiza | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of nitisinone in tyrosine pathway disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 8. researchgate.net [researchgate.net]

Toxicological profile of sulcotrione in animal models

Executive Summary

Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione) is a triketone herbicide that acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . While its intended use is the disruption of carotenoid biosynthesis in plants, its toxicological profile in mammals is defined by its interference with tyrosine catabolism.

This guide provides a technical analysis of sulcotrione toxicity, focusing on the rat as a sensitive model for hereditary tyrosinemia type II. The content distinguishes between species-specific effects (rat vs. mouse/human) and provides actionable protocols for assessing HPPD inhibition and corneal toxicity.

Mechanism of Toxicity: The HPPD Blockade

The primary mechanism of action (MoA) for sulcotrione toxicity is the reversible inhibition of HPPD. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). Blockade at this step forces a metabolic diversion, leading to systemic accumulation of tyrosine (hypertyrosinemia).

Pathway Visualization

The following diagram illustrates the tyrosine catabolism pathway and the specific point of sulcotrione intervention.

Figure 1: Mechanism of Action. Sulcotrione inhibits HPPD, causing a backlog of HPPA which reverts to Tyrosine. High systemic tyrosine precipitates in the cornea of sensitive species.

Species Specificity: The Rat Paradox

A critical "Expertise" insight is the differential sensitivity between species.

-

Rats: Highly sensitive. Rats have low hepatic Tyrosine Aminotransferase (TAT) activity. When HPPD is inhibited, HPPA cannot be cleared effectively and reverts to tyrosine. The resulting massive tyrosinemia leads to tyrosine crystal precipitation in the cornea.

-

Mice & Humans: Resistant. These species possess higher TAT activity, allowing alternative clearance of tyrosine metabolites, preventing the threshold concentration required for corneal crystallization.

Toxicological Endpoints & Data Summary

The following data consolidates findings from regulatory studies (EFSA, EPA) and peer-reviewed literature.

Acute and Chronic Toxicity Profile

| Endpoint | Value/Result | Species | Interpretation |

| Acute Oral LD50 | > 5,000 mg/kg | Rat | Low acute toxicity; not classified as acutely toxic.[1][2] |

| Dermal LD50 | > 4,000 mg/kg | Rat | Low dermal toxicity. |

| Ocular Irritation | Non-irritant | Rabbit | Direct contact is not the mechanism of corneal opacity. |

| Sensitization | Non-sensitizer | Guinea Pig | No allergic potential.[3] |

| NOAEL (Chronic) | 0.5 mg/kg/day | Rat | Based on corneal opacity and tyrosinemia. |

| ADI | 0.005 mg/kg bw | Human | Derived from Rat NOAEL with 100x safety factor. |

Target Organ: The Eye

-

Pathology: Corneal opacity, neovascularization, and keratitis.

-

Cause: Deposition of tyrosine crystals disrupts the corneal lattice.

-

Reversibility: Lesions are generally reversible upon cessation of exposure and normalization of plasma tyrosine levels.

Reproductive & Developmental Toxicity

Sulcotrione shows developmental effects (e.g., delayed ossification) only at maternally toxic doses.[4] It is not considered teratogenic .

-

Rat Developmental NOAEL: ~10–15 mg/kg/day (Maternal toxicity is the limiting factor).

-

Rabbit Developmental NOAEL: Similar range; rabbits are less prone to the specific HPPD-mediated ocular effects but show general toxicity.

Experimental Protocols

These protocols are designed for researchers validating HPPD inhibition or using sulcotrione as a model agent for Tyrosinemia Type II.

Protocol A: Assessment of Tyrosinemia & Corneal Lesions in Rats

Objective: To quantify the relationship between plasma tyrosine levels and the onset of corneal opacity.

Workflow Visualization:

Figure 2: 28-Day Toxicity Study Workflow. Key checkpoints include daily slit lamp exams and serial plasma tyrosine quantification.

Step-by-Step Methodology:

-

Animal Selection: Use male Wistar or Sprague-Dawley rats (most sensitive strains). Age: 6–8 weeks.

-

Dosing Formulation: Suspend Sulcotrione in 0.5% carboxymethylcellulose (CMC) or corn oil. Ensure homogeneity.

-

Administration: Oral gavage daily for 28 days.

-

Ocular Examination (Critical Step):

-

Perform slit-lamp biomicroscopy daily.

-

Score opacity on a scale of 0 (clear) to 4 (severe opacity/perforation).

-

Note: Lesions typically appear after 1–2 weeks of sustained hypertyrosinemia.

-

-

Plasma Tyrosine Quantification:

-

Collect blood (tail vein) 4 hours post-dose (Tmax).

-

Precipitate proteins with 10% trichloroacetic acid (TCA).

-

Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

-

Target Threshold: Corneal lesions typically occur when plasma tyrosine > 1000–1500 nmol/mL.

-

Protocol B: In Vitro HPPD Inhibition Assay

Objective: To verify the potency of sulcotrione against liver HPPD.

-

Preparation: Isolate liver cytosol from untreated rats by homogenization in 0.25M sucrose and centrifugation at 105,000 x g.

-

Reaction Mix:

-

Substrate: 4-hydroxyphenylpyruvate (HPPA).[7]

-

Cofactor: Ascorbate (essential for HPPD activity).

-

Enzyme: Liver cytosol fraction.

-

Inhibitor: Sulcotrione (serial dilutions: 1 nM to 10 µM).

-

-

Measurement: Monitor oxygen consumption (oxygraph) or formation of Homogentisate (HPLC).

-

Calculation: Determine IC50. Sulcotrione is a potent inhibitor with IC50 values typically in the low nanomolar range (10–50 nM).

References

-

United States Environmental Protection Agency (EPA). (2001). Mesotrione: Pesticide Fact Sheet. (Reference for class-effect toxicity and HPPD mechanism).

-

Lock, E. A., et al. (1996). Tyrosinemia in the rat induced by 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC). Toxicology and Applied Pharmacology.[8] (Foundational paper on triketone-induced corneal opacity).

-

Ganie, Z. A., & Jhala, A. J. (2017). Interaction of HPPD-inhibiting herbicides with other sites of action. Weed Technology. (Context on chemical class properties).

-

Lewis, R. W., & Botham, J. W. (2013). Review of the toxicology of the HPPD inhibitor herbicides. Critical Reviews in Toxicology. (Comprehensive review of species specificity).

Sources

- 1. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]

- 2. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. researchgate.net [researchgate.net]

- 5. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental toxicity studies in rats and rabbits on 2,4-dichlorophenoxyacetic acid and its forms [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and biochemical characterisation of tyrosine aminotransferase from Anthoceros agrestis unveils the conceivable entry point into rosmarinic acid biosynthesis in hornworts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sulcotrione's Impact on Photosynthetic Electron Transport

Abstract

Sulcotrione, a member of the triketone class of herbicides, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This inhibition initiates a cascade of biochemical and photophysical events that culminate in the catastrophic failure of the photosynthetic apparatus. This technical guide provides a detailed examination of the core mechanism of sulcotrione, moving beyond its primary enzyme target to elucidate its profound impact on photosynthetic electron transport (PET). We will dissect the dual-pathway disruption caused by sulcotrione—the direct blockage of plastoquinone synthesis and the indirect, yet equally critical, inhibition of carotenoid biosynthesis. This narrative will explain the causality behind the resulting photooxidative stress, the generation of reactive oxygen species (ROS), and the ultimate degradation of Photosystem II (PSII), leading to the characteristic bleaching phenotype.[2][3] This guide is intended for researchers and scientists in plant biology, weed science, and herbicide development, offering field-proven insights and detailed experimental protocols to investigate these phenomena.

The Primary Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Sulcotrione's herbicidal activity begins with its highly specific and potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[1] This reaction is a critical step in the tyrosine catabolism pathway, which is essential for the synthesis of two vital groups of molecules within the plant chloroplast: plastoquinone (PQ) and tocopherols (Vitamin E) .[4] By blocking this enzymatic step, sulcotrione effectively starves the plant of these essential downstream products.

The Dual-Impact Cascade: Disrupting Electron Carriers and Photoprotection

The inhibition of HPPD by sulcotrione does not impact the photosynthetic apparatus through a single mode of action. Instead, it triggers a devastating two-pronged assault on the stability and function of the thylakoid membrane processes.

Direct Impact: Depletion of the Plastoquinone Pool and Blockage of Electron Transport

Plastoquinone is an essential, mobile electron carrier in the photosynthetic electron transport chain.[5][6][7] In its oxidized form (PQ), it accepts two electrons from the QB site of the Photosystem II (PSII) reaction center and picks up two protons from the stroma, becoming reduced to plastoquinol (PQH2).[5] This PQH2 then diffuses through the thylakoid membrane to the cytochrome b6f complex, where it delivers the electrons, continuing the flow towards Photosystem I (PSI).[5][8]

Sulcotrione-mediated inhibition of HPPD halts the synthesis of homogentisate, the precursor to the aromatic head of plastoquinone.[4] This leads to a progressive depletion of the chloroplast's PQ pool. The consequences for photosynthetic electron transport are direct and severe:

-

Blocked Electron Flow: Without a sufficient pool of oxidized PQ to accept electrons from PSII, the electron transport chain is effectively blocked at the QB site.[9][10]

-

Over-reduction of PSII: The primary quinone acceptor of PSII (QA) becomes trapped in its reduced state, preventing the stable charge separation necessary for water splitting and further photochemistry.

-

Inhibition of ATP and NADPH Synthesis: The blockage of linear electron flow prevents the generation of the proton motive force required for ATP synthesis and halts the reduction of NADP+ to NADPH at PSI.[11]

This direct inhibition of electron transport is a major contributor to the herbicidal effect of sulcotrione in mature plant tissues.[9]

Indirect Impact: Inhibition of Carotenoid Biosynthesis and Loss of Photoprotection

The second, and arguably more visually dramatic, effect of sulcotrione is the inhibition of carotenoid biosynthesis. This is an indirect consequence of HPPD inhibition. The enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid pathway, requires plastoquinone as an essential cofactor to accept electrons during the desaturation of phytoene.[4][12] By depleting the plastoquinone pool, sulcotrione effectively cripples the activity of PDS.[2][4]

Carotenoids are indispensable for the protection of the photosynthetic apparatus.[13][14][15] Their primary roles include:

-

Quenching Triplet Chlorophyll (3Chl): When the PET chain is blocked, the energy absorbed by chlorophyll cannot be dissipated through photochemistry. This leads to the formation of highly reactive triplet chlorophyll.[10][16] Carotenoids are extremely efficient at quenching 3Chl, dissipating the energy safely as heat.[14]

-

Scavenging Reactive Oxygen Species (ROS): In the absence of carotenoids, 3Chl* can react with molecular oxygen (O2) to produce highly damaging singlet oxygen (1O2).[10][16] Carotenoids can directly quench 1O2 and other ROS, preventing them from damaging cellular components.[14]

The loss of these protective pigments leaves the chlorophyll molecules and the entire PSII complex exposed to severe photooxidative damage.[3]

Caption: Sulcotrione's primary and indirect mechanisms of action.

The Terminal Effect: Photooxidation and PSII Degradation

The combination of a stalled electron transport chain and the absence of protective carotenoids creates a lethal scenario. When light strikes the antenna complexes of PSII, the energy is transferred to the reaction center chlorophylls (P680). Because P680 cannot pass its electron to the blocked chain, it remains in an excited state, readily forming 3Chl*.[16] Without carotenoids to quench this state, a massive production of singlet oxygen and other ROS ensues.[10]

This uncontrolled oxidative stress leads to:

-

Lipid Peroxidation: ROS attack the polyunsaturated fatty acids in the thylakoid membranes, destroying their integrity and leading to leakage.[10][17]

-

Pigment Bleaching: Chlorophyll itself is destroyed by the oxidative attack, leading to the characteristic white or translucent appearance of treated tissues.[3][18]

-

D1 Protein Degradation: The D1 protein of the PSII reaction center is a primary target of photodamage and has a natural, rapid repair cycle.[19][20] The overwhelming oxidative stress caused by sulcotrione completely swamps this repair machinery, leading to rapid, irreversible degradation of the D1 protein and the complete inactivation of PSII.[21][22]

Caption: The cascade of events leading to photooxidative cell death.

Experimental Analysis of Sulcotrione's Effects

To validate and quantify the impact of sulcotrione, a series of established biophysical and biochemical assays can be employed. The protocols described below form a self-validating system when used in conjunction with appropriate untreated (control) and solvent-only controls.

Data Summary: Expected Experimental Outcomes

The following table summarizes the expected changes in key physiological parameters in a sulcotrione-sensitive plant following treatment, compared to an untreated control.

| Parameter | Description | Expected Change After Sulcotrione Treatment | Rationale |

| Fv/Fm | Maximum quantum yield of PSII photochemistry | Rapid Decrease | Indicates damage to PSII reaction centers and blockage of electron flow.[9] |

| Chlorophyll Content | Total chlorophyll (a+b) concentration | Significant Decrease | Direct photooxidative destruction of chlorophyll pigments.[3] |

| Carotenoid Content | Total carotenoid concentration | Significant Decrease | Indirect inhibition of the carotenoid biosynthesis pathway.[4] |

| H2O2 Content | Level of hydrogen peroxide, a key ROS | Increase | Overproduction of ROS due to photooxidative stress.[17] |

| MDA Content | Malondialdehyde, a marker for lipid peroxidation | Significant Increase | Widespread damage to cell membranes by ROS.[17][23] |

Experimental Protocol 1: Chlorophyll Fluorescence Analysis

This non-invasive technique provides a rapid assessment of the health and efficiency of Photosystem II.

Objective: To measure the maximum quantum yield of PSII (Fv/Fm).

Methodology:

-

Plant Material: Use healthy, well-watered plants (e.g., Arabidopsis thaliana, cucumber, or other sensitive species). Treat a cohort with a known concentration of sulcotrione (e.g., 100 µM) via foliar spray or root drench. Maintain a control group.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes using specialized leaf clips. This ensures all PSII reaction centers are "open" (oxidized).

-

Instrumentation: Use a portable pulse-amplitude-modulation (PAM) fluorometer.

-

Measurement:

-

Measure the minimal fluorescence (Fo) by applying a weak measuring beam of light. This is the fluorescence level when PSII reaction centers are open.

-

Apply a short, intense pulse of saturating light (~8000 µmol m-2 s-1 for <1 second). This transiently closes all PSII reaction centers. The peak fluorescence reached is the maximum fluorescence (Fm).

-

-

Calculation: The instrument's software typically calculates Fv/Fm automatically. The formula is:

-

Variable Fluorescence (Fv) = Fm - Fo

-

Maximum Quantum Yield = Fv / Fm

-

-

Data Analysis: Compare the Fv/Fm values (typically ~0.83 in healthy plants) of treated plants to control plants over a time course (e.g., 0, 24, 48, 72 hours post-treatment). A significant drop indicates PSII damage.[24]

Experimental Protocol 2: Pigment Quantification

Objective: To measure the concentration of chlorophylls and carotenoids in leaf tissue.

Methodology:

-

Sample Collection: Collect leaf discs of a known area or a known fresh weight (e.g., 100 mg) from both control and treated plants.

-

Extraction:

-

Place the tissue in a tube with 2-5 mL of 80% acetone or 100% ethanol.

-

Homogenize the tissue thoroughly using a tissue grinder or mortar and pestle until the tissue is white.

-

Incubate the extract in the dark (e.g., at 4°C overnight) to ensure complete pigment extraction.

-

-

Clarification: Centrifuge the extract at ~5,000 x g for 10 minutes to pellet the cell debris.

-

Spectrophotometry:

-

Transfer the clear supernatant to a cuvette.

-

Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer. Use the extraction solvent as a blank.

-

-

Calculation (Lichtenthaler's Equations for 80% Acetone):

-

Chlorophyll a (µg/mL) = 12.21 * (A663) - 2.81 * (A645)

-

Chlorophyll b (µg/mL) = 20.13 * (A645) - 5.03 * (A663)

-

Total Carotenoids (µg/mL) = [1000 * (A470) - 3.27 * (Chl a) - 104 * (Chl b)] / 229

-

-

Data Analysis: Convert concentrations to a per-weight or per-area basis and compare treated samples to controls.

Experimental Protocol 3: TBARS Assay for Lipid Peroxidation

Objective: To quantify malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative stress.

Methodology:

-

Homogenization: Homogenize ~200 mg of fresh leaf tissue in 2 mL of 0.1% trichloroacetic acid (TCA).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Reaction Mixture:

-

In a new tube, mix 0.5 mL of the supernatant with 2 mL of the reaction solution (20% TCA containing 0.5% thiobarbituric acid - TBA).

-